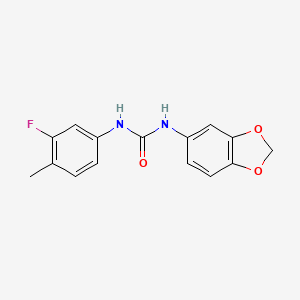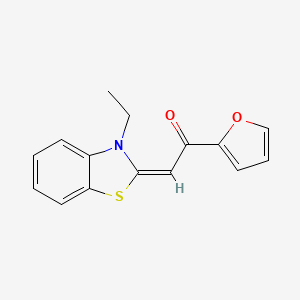
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea, also known as BDF 8634, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in pre-clinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 involves the inhibition of the enzyme thymidylate synthase (TS), which is involved in the synthesis of DNA. By inhibiting TS, N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 disrupts the synthesis of DNA, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been found to induce DNA damage, inhibit DNA synthesis, and disrupt the cell cycle. Additionally, N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 is its specificity for TS, which makes it a potent inhibitor of DNA synthesis in cancer cells. However, its efficacy may be limited by the development of resistance in cancer cells, and its use may be associated with toxicity in normal cells.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634. One possible direction is the identification of biomarkers that can predict the response of cancer cells to N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634, which could help to personalize treatment strategies. Another potential direction is the development of combination therapies that include N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634, which could enhance its efficacy and reduce the risk of resistance. Additionally, the development of new formulations and delivery methods for N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 could improve its pharmacokinetic properties and increase its bioavailability.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 involves a multi-step process that includes the reaction of 3-fluoro-4-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid to form the corresponding urea derivative. The final product is obtained after several purification steps and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has also been found to induce apoptosis in cancer cells. Furthermore, N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-2-3-10(6-12(9)16)17-15(19)18-11-4-5-13-14(7-11)21-8-20-13/h2-7H,8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIYKBPCJJUMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)
![5-methyl-2-(5-methyl-2-thienyl)-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5312203.png)
![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)
![3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5312228.png)